molecular formula C19H20N2O2 B5756398 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

货号 B5756398
分子量: 308.4 g/mol
InChI 键: DLLPLPZPRXRETP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXAA or Vadimezan, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

作用机制

The exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is thought to work by activating the STING (Stimulator of Interferon Genes) pathway in immune cells. This leads to the production of cytokines, which help to stimulate the immune system and target cancer cells for destruction.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects, including the activation of immune cells, the production of cytokines, and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to increase blood flow to tumors, which can help to improve the delivery of other cancer therapies.

实验室实验的优点和局限性

One of the main advantages of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and the immune response to cancer. However, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be difficult to work with due to its low solubility and instability in aqueous solutions.

未来方向

There are a number of future directions for research on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, including:
1. Further studies to elucidate the exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and its effects on the immune system.
2. Development of more stable and soluble formulations of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for use in clinical trials.
3. Exploration of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy.
4. Investigation of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
5. Development of more efficient and cost-effective synthesis methods for N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and related compounds.
Conclusion:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a promising small molecule with potent anti-tumor activity and potential use in cancer treatment. While much remains to be learned about its mechanism of action and potential therapeutic applications, the extensive scientific research conducted on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide to date suggests that it may hold great promise for the future of cancer therapy.

合成方法

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multistep process that involves the reaction of 2-amino-4,5-dimethylbenzoic acid with 2-amino-5,6-dimethylbenzoxazole, followed by the addition of butanoyl chloride. The resulting product is then purified and characterized using various analytical techniques.

科学研究应用

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

属性

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(11-15)19-21-16-9-12(2)13(3)10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLPLPZPRXRETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。